N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
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Overview
Description
N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a cycloheptyl group and a dimethylamino phenyl propyl group attached to an oxalamide core.
Preparation Methods
The synthesis of N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Cycloheptyl Intermediate: This step involves the preparation of the cycloheptyl group, which is then attached to the oxalamide core.
Attachment of the Dimethylamino Phenyl Propyl Group: The dimethylamino phenyl propyl group is synthesized separately and then attached to the oxalamide core through a series of chemical reactions.
Final Assembly: The final step involves the coupling of the cycloheptyl intermediate with the dimethylamino phenyl propyl group to form the desired compound.
Chemical Reactions Analysis
N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide can be compared with other similar compounds, such as:
N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide: This compound has a cyclopentyl group instead of a cycloheptyl group, which may affect its biological activity and applications.
N1-cyclohexyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide:
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
N'-cycloheptyl-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-23(2)18-13-11-16(12-14-18)8-7-15-21-19(24)20(25)22-17-9-5-3-4-6-10-17/h11-14,17H,3-10,15H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKOPQRSPUIPIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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